molecular formula C19H16ClFN3O6S Na B194179 5-Hydroxymethylflucloxacillin CAS No. 75524-31-1

5-Hydroxymethylflucloxacillin

Cat. No.: B194179
CAS No.: 75524-31-1
M. Wt: 468.87 22.99
InChI Key: ZUBWLMQDPXVIGD-JKIFEVAISA-N
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Description

5-Hydroxymethylflucloxacillin is a metabolite of flucloxacillin, a synthetic penicillin used primarily for its antibacterial properties. This compound is known for its role in the biotransformation of flucloxacillin and has been studied for its potential cytotoxic effects, particularly in patients with renal impairment .

Mechanism of Action

Target of Action

5-Hydroxymethylflucloxacillin, a metabolite of flucloxacillin, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibiotics like this compound .

Mode of Action

This compound exerts its antibacterial effect by binding to PBPs, thereby inhibiting the third and last stage of bacterial cell wall synthesis . This disruption in cell wall synthesis leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .

Biochemical Pathways

This interference disrupts the integrity of the bacterial cell wall, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound involves its formation as a metabolite of flucloxacillin. The overall amounts of flucloxacillin metabolites, including this compound, vary considerably between patients, accounting for 3.62 - 35.9% of total flucloxacillin concentration . The compound is metabolized in the liver and excreted via the kidneys . Its bioavailability, distribution, metabolism, and excretion (ADME) properties significantly impact its therapeutic efficacy and potential toxicity .

Result of Action

The primary result of this compound’s action is the death of susceptible bacteria due to the disruption of cell wall synthesis . It’s worth noting that the compound’s metabolites, including this compound, have been suggested to contribute to hepatotoxicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamases, enzymes produced by some bacteria, can degrade flucloxacillin and reduce its effectiveness . This compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases . This stability enhances its efficacy in environments where such enzymes are present .

Biochemical Analysis

Biochemical Properties

These are organic compounds containing a phenolic structure attached to a glycosyl moiety . The overall amounts of the flucloxacillin metabolites, including 5-Hydroxymethylflucloxacillin, produced can vary considerably between patients .

Cellular Effects

This compound has been associated with liver toxicity . In a study involving patients with renal failure, high biliary concentrations of this compound were observed, which were sufficient to exert cytotoxic effects . This might explain why liver enzymes were elevated in some patients after repeated infusion of flucloxacillin .

Molecular Mechanism

The bactericidal activity of flucloxacillin, from which this compound is derived, results from the inhibition of cell wall synthesis and is mediated through flucloxacillin binding to penicillin-binding proteins (PBPs) . Flucloxacillin is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied in the context of flucloxacillin administration. Blood and urine samples were taken up to 24 hours after drug administration, and levels of flucloxacillin and this compound were measured .

Metabolic Pathways

This compound is a metabolite of flucloxacillin, and its formation and accumulation were characterized in a study involving patients with renal failure . The metabolic pathways of flucloxacillin were studied using human liver microsomes, recombinant cytochrome P450 isoforms, and rat B13/H cells .

Subcellular Localization

The localization of RNAs and proteins within a cell can have significant impacts on cellular function

Preparation Methods

The synthesis of 5-Hydroxymethylflucloxacillin involves the hydroxylation of flucloxacillin. This process is typically catalyzed by cytochrome P450 enzymes, particularly CYP3A4 . The reaction conditions often include the presence of oxygen and NADPH as a cofactor.

Chemical Reactions Analysis

5-Hydroxymethylflucloxacillin undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include various penicilloic acids and other hydroxylated derivatives .

Comparison with Similar Compounds

5-Hydroxymethylflucloxacillin is unique due to its specific hydroxymethyl group, which differentiates it from other flucloxacillin metabolites. Similar compounds include:

These compounds share similar antibacterial properties but differ in their metabolic pathways and potential cytotoxic effects.

Properties

IUPAC Name

(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-(hydroxymethyl)-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O6S/c1-19(2)14(18(28)29)24-16(27)13(17(24)31-19)22-15(26)11-9(6-25)30-23-12(11)10-7(20)4-3-5-8(10)21/h3-5,13-14,17,25H,6H2,1-2H3,(H,22,26)(H,28,29)/t13-,14+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBWLMQDPXVIGD-JKIFEVAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)CO)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)CO)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75524-31-1
Record name 5-Hydroxymethylflucloxacillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075524311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the evidence that 5-hydroxymethylflucloxacillin is toxic and how does this toxicity manifest?

A: Research suggests that this compound, a metabolite of the antibiotic flucloxacillin, might be responsible for liver damage in some patients. [, , ] One study using a rat liver model showed that this compound reaches high concentrations in the bile. [] These concentrations were similar to those shown to cause cell death in other studies. [] In humans, elevated liver enzymes (LDH, bilirubin, alkaline phosphatase), potential markers of liver damage, were observed in a significant number of patients receiving flucloxacillin, further supporting the possibility of this compound-induced liver toxicity. []

Q2: Which enzyme is primarily responsible for the formation of this compound?

A: Evidence suggests that the cytochrome P450 (CYP)3A4 enzyme plays a key role in metabolizing flucloxacillin into this compound. [] Researchers observed increased production of this compound when using human liver microsomes, a rich source of CYP enzymes. [] This production was further enhanced in rat liver microsomes treated with dexamethasone, a known CYP3A inducer. [] Conversely, troleandomycin, a CYP3A inhibitor, decreased this compound production in human liver microsomes. [] These findings strongly implicate CYP3A4, and specifically its activity in the liver, in the formation of this potentially toxic metabolite.

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